Fradafiban hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

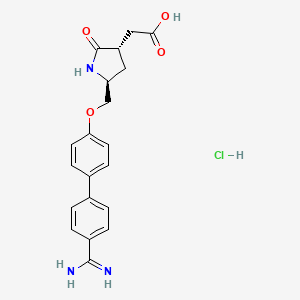

C20H22ClN3O4 |

|---|---|

分子量 |

403.9 g/mol |

IUPAC名 |

2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid;hydrochloride |

InChI |

InChI=1S/C20H21N3O4.ClH/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16;/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25);1H/t15-,16-;/m0./s1 |

InChIキー |

IUCGFVXOLDQDRV-MOGJOVFKSA-N |

異性体SMILES |

C1[C@H](C(=O)N[C@@H]1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl |

正規SMILES |

C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl |

製品の起源 |

United States |

Foundational & Exploratory

Fradafiban Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fradafiban (B115555) hydrochloride is a nonpeptide, synthetic antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor.[1][2] It is a mimetic of the arginine-glycine-aspartic acid (RGD) sequence, which is the recognition site for ligands of the GP IIb/IIIa receptor.[2][3] Investigated for its potent antiplatelet effects, fradafiban was developed for the treatment of acute coronary syndromes, such as unstable angina, to prevent thrombotic events.[1][4] This document provides a detailed technical overview of its core mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams. Fradafiban is the active moiety, which can be administered intravenously. For oral administration, its prodrug, lefradafiban, was developed, which is metabolically converted to fradafiban in vivo.[4][5]

Core Mechanism of Action: Competitive Antagonism of the GP IIb/IIIa Receptor

The primary mechanism of action of fradafiban is the competitive and reversible inhibition of the platelet GP IIb/IIIa receptor.[2][5]

The Role of GP IIb/IIIa in Platelet Aggregation The GP IIb/IIIa receptor (also known as integrin αIIbβ3) is the most abundant integrin on the platelet surface, with approximately 50,000 to 80,000 copies per platelet.[3][6] Upon platelet activation by various agonists (e.g., adenosine (B11128) diphosphate (B83284) (ADP), collagen, thrombin), the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind soluble adhesive proteins, primarily fibrinogen and von Willebrand factor.[6][7] A single fibrinogen molecule can bind to two separate GP IIb/IIIa receptors on adjacent platelets, forming a physical bridge that leads to platelet aggregation. This process is the final common pathway for platelet aggregation, regardless of the initial stimulus, making it a critical target for antiplatelet therapy.[1][3][6][8]

Fradafiban's Inhibitory Action Fradafiban directly competes with endogenous ligands like fibrinogen for the binding site on the activated GP IIb/IIIa receptor.[7] By occupying the receptor, fradafiban sterically hinders the binding of fibrinogen, thereby preventing the cross-linking of platelets and inhibiting thrombus formation.[7][9] This potent and specific antagonism of the final step in platelet aggregation underlies its therapeutic effect.

Pharmacodynamics and Efficacy

The efficacy of fradafiban has been quantified through various in vitro and ex vivo studies, demonstrating its high affinity for the GP IIb/IIIa receptor and its potent dose-dependent inhibition of platelet aggregation.

Data Presentation

Table 1: Binding Affinity of Fradafiban

| Parameter | Value | Target |

|---|---|---|

| Kd (Dissociation Constant) | 148 nM | Human Platelet GP IIb/IIIa Complex |

Data sourced from references[2][5].

Table 2: Ex Vivo Platelet Aggregation Inhibition by Intravenous Fradafiban

| Fradafiban IV Dose | Agonist | % Inhibition (Mean ± SD) |

|---|---|---|

| 1 mg | 1 µg/mL Collagen | 70 ± 16% |

| ≥ 3 mg | 1 µg/mL Collagen | ~100% |

| ≥ 3 mg | 20 µmol/L ADP | ~100% |

| 5 mg | 20 µmol/L ADP | 100% (at 27 min) |

| 5 mg | 1.0 µg/mL Collagen | 100% |

| 15 mg | 10 µg/mL Collagen | 97 ± 3% |

Data from a study in healthy male subjects, showing dose-dependent inhibition. Sourced from reference[5].

Table 3: Ex Vivo Platelet Aggregation Inhibition by Oral Lefradafiban (Prodrug)

| Lefradafiban Oral Dose | Agonist | % Inhibition (Mean ± SD) at 8h |

|---|---|---|

| 50 mg | ADP | 59 ± 14% |

| 100 mg | ADP | 90 ± 12% |

| 150 mg | ADP | 99 ± 2% |

Data from a study in healthy male subjects. Sourced from reference[5].

Table 4: Fibrinogen Receptor Occupancy (FRO) with Oral Lefradafiban

| Lefradafiban Oral Dose Regimen | Median FRO |

|---|---|

| 30 mg (three times daily) | 71% |

| 45 mg (three times daily) | 85% |

| 60 mg (three times daily) | 88% |

Data from a study in patients with stable coronary artery disease. Sourced from references[10][11].

Experimental Protocols

The quantitative data presented were derived from established experimental methodologies designed to assess antiplatelet agents.

GP IIb/IIIa Receptor Binding Assay

The binding affinity (Kd) of fradafiban to the GP IIb/IIIa receptor was determined using a radioligand binding assay.

-

Objective: To quantify the affinity and reversibility of fradafiban binding to its target receptor.

-

Methodology:

-

Preparation: Human platelets are isolated and washed, or purified GP IIb/IIIa receptors are used.

-

Radioligand: Tritiated fradafiban (³H-Fradafiban) is used as the radiolabeled ligand.[5]

-

Incubation: A constant concentration of platelets or purified receptors is incubated with increasing concentrations of ³H-Fradafiban. To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled fradafiban.

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd is then determined by Scatchard analysis or non-linear regression of the saturation binding curve.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

The inhibitory effect of fradafiban on platelet function is most commonly assessed using Light Transmission Aggregometry (LTA), which remains the gold standard for platelet function testing.[12]

-

Objective: To measure the extent of platelet aggregation in response to various agonists in the presence or absence of an inhibitor.

-

Methodology:

-

Sample Preparation: Whole blood is collected into an anticoagulant (e.g., sodium citrate). Platelet-Rich Plasma (PRP) is prepared by slow centrifugation, and Platelet-Poor Plasma (PPP) is prepared by high-speed centrifugation.[13][14]

-

Instrumentation: A specialized spectrophotometer called an aggregometer is used. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

-

Assay Procedure: A cuvette containing PRP is placed in the aggregometer, warmed to 37°C, and stirred continuously.[5]

-

Inhibition Measurement: For in vitro tests, fradafiban or a vehicle control is added to the PRP and incubated for a specified time. For ex vivo tests, PRP is obtained from subjects who have been administered fradafiban or placebo.[5]

-

Aggregation Induction: A platelet agonist (e.g., ADP, collagen) is added to the cuvette to induce aggregation.

-

Data Acquisition: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to the detector. This change in light transmission is recorded over time (typically 5 minutes).[5]

-

Analysis: The maximum percentage of aggregation is calculated, and the percentage of inhibition is determined by comparing the aggregation in the presence of fradafiban to that of the control.[5]

-

Pharmacokinetics: The Role of Lefradafiban

To enable oral administration, the prodrug lefradafiban was developed. Lefradafiban itself does not interact with the GP IIb/IIIa receptor but is efficiently converted to the active compound, fradafiban, after absorption.[5]

-

Metabolic Conversion: The conversion of lefradafiban to fradafiban is mediated by esterases in the body. This metabolic pathway is not dependent on the cytochrome P450 enzyme system.[5] This characteristic is advantageous as it reduces the potential for drug-drug interactions with compounds metabolized by CYP enzymes.

Conclusion

Fradafiban hydrochloride is a potent and specific antagonist of the platelet GP IIb/IIIa receptor. Its mechanism of action is centered on the competitive inhibition of fibrinogen binding, which is the final common pathway of platelet aggregation. Quantitative studies have established its high binding affinity and dose-dependent efficacy in inhibiting platelet function, both when administered intravenously as fradafiban and orally as its prodrug, lefradafiban. The well-characterized pharmacodynamics and clear mechanism of action position fradafiban as a significant example of targeted antiplatelet therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ahajournals.org [ahajournals.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Tirofiban Hydrochloride? [synapse.patsnap.com]

- 8. Platelet glycoprotein IIb/IIIa receptor antagonists and their use in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]

- 10. Pharmacodynamics and safety of lefradafiban, an oral platelet glycoprotein IIb/IIIa receptor antagonist, in patients with stable coronary artery disease undergoing elective angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacodynamics and safety of lefradafiban, an oral platelet glycoprotein IIb/IIIa receptor antagonist, in patients with stable coronary artery disease undergoing elective angioplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Fradafiban Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fradafiban hydrochloride is a nonpeptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation.[1] As an antagonist, this compound competitively inhibits the binding of fibrinogen to the GP IIb/IIIa receptor on activated platelets, thereby preventing platelet aggregation and thrombus formation. This technical guide provides an in-depth overview of the in vitro activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound targets the integrin αIIbβ3, also known as the GP IIb/IIIa receptor, which is abundantly expressed on the surface of platelets. Upon platelet activation by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together to form a platelet aggregate. This compound mimics the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, allowing it to bind to the GP IIb/IIIa receptor and block the binding of fibrinogen, thus inhibiting platelet aggregation.

Quantitative Data: In Vitro Efficacy

The in vitro potency of this compound has been quantified through various assays, primarily focusing on its binding affinity to the GP IIb/IIIa receptor and its ability to inhibit platelet aggregation induced by different agonists.

| Parameter | Value | Target/Agonist | Assay Type |

| Binding Affinity (Kd) | 148 nmol/L | Human Platelet GP IIb/IIIa Complex | Radioligand Binding Assay |

| IC50 | 54 ng/mL | ADP-induced Platelet Aggregation | Platelet Aggregometry (ex vivo) |

Table 1: In Vitro Quantitative Data for this compound

Further studies have demonstrated a dose-dependent inhibition of platelet aggregation by Fradafiban. Intravenous infusion of Fradafiban in healthy male subjects resulted in a significant, reversible inhibition of ex vivo platelet aggregation in platelet-rich plasma (PRP) in response to both ADP and collagen.[2] For instance, a 1 mg dose of Fradafiban inhibited collagen-induced (1 μg/mL) platelet aggregation by 70±16%.[2] Complete suppression of platelet aggregation induced by either 1 μg/mL collagen or 20 μmol/L ADP was observed at doses of 3 mg or higher.[2]

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the in vitro effect of this compound on platelet aggregation in human platelet-rich plasma (PRP) induced by agonists like ADP or collagen.

Materials:

-

Freshly drawn human whole blood (anticoagulated with 3.2% or 3.8% sodium citrate)

-

This compound solutions of varying concentrations

-

Platelet agonists: Adenosine diphosphate (ADP) solution (e.g., 20 μmol/L), Collagen solution (e.g., 1-10 μg/mL)

-

Platelet-Poor Plasma (PPP)

-

Light Transmission Aggregometer

-

Centrifuge

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.

-

Carefully collect the upper layer, which is the PRP.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.

-

Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.

-

-

Assay Performance:

-

Adjust the platelet count in the PRP if necessary.

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

-

Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add the platelet agonist (ADP or collagen) to the cuvette to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

-

-

Data Analysis:

-

The percentage of platelet aggregation is calculated based on the change in light transmission.

-

The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the compound to the control.

-

IC50 values are calculated from the concentration-response curves.

-

GP IIb/IIIa Receptor Binding Assay

This competitive binding assay determines the affinity (Kd) of this compound for the GP IIb/IIIa receptor.

Materials:

-

Isolated human platelets or purified GP IIb/IIIa receptors

-

Radiolabeled ligand that binds to GP IIb/IIIa (e.g., [³H]-Fradafiban or a radiolabeled RGD-mimetic peptide)

-

Unlabeled this compound solutions of varying concentrations

-

Assay buffer

-

Scintillation counter and vials

Procedure:

-

Incubation:

-

In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with either isolated platelets or purified GP IIb/IIIa receptors.

-

Add increasing concentrations of unlabeled this compound to the tubes.

-

Include control tubes with only the radiolabeled ligand (total binding) and tubes with a high concentration of an unlabeled competitor to determine non-specific binding.

-

-

Separation of Bound and Free Ligand:

-

After incubation, separate the receptor-bound radioligand from the free radioligand. This can be achieved by rapid filtration through a glass fiber filter or by centrifugation.

-

-

Quantification:

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of unlabeled this compound.

-

The Ki or Kd value is then determined from this competition curve using appropriate software.

-

Visualizations

Signaling Pathway of Platelet Aggregation and Inhibition by Fradafiban

Caption: Signaling pathway of platelet activation and aggregation, and the inhibitory action of this compound.

Experimental Workflow for In Vitro Platelet Aggregation Assay

Caption: Workflow for determining the in vitro anti-platelet aggregation activity of this compound.

Conclusion

This compound is a potent in vitro inhibitor of platelet aggregation, acting as a direct antagonist of the GP IIb/IIIa receptor. Its high binding affinity and dose-dependent inhibition of agonist-induced platelet aggregation underscore its potential as an antiplatelet agent. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. The provided visualizations offer a clear understanding of its mechanism of action and the experimental procedures used to evaluate its efficacy.

References

Fradafiban Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Overview of the Core Chemical Properties, Mechanism of Action, and Experimental Evaluation of a Potent Glycoprotein (B1211001) IIb/IIIa Antagonist

Abstract

Fradafiban hydrochloride is the hydrochloride salt of Fradafiban, a non-peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1] As a key player in the final common pathway of platelet aggregation, the GP IIb/IIIa receptor is a significant target for antiplatelet therapies. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, and the experimental protocols essential for its characterization. This document is intended for researchers, scientists, and professionals involved in the field of drug development and thrombosis research.

Chemical and Physical Properties

| Property | Fradafiban | This compound |

| CAS Number | 148396-36-5 | Not explicitly available |

| Molecular Formula | C20H21N3O4 | C20H22ClN3O4[2] |

| Molecular Weight | 367.4 g/mol | 403.86 g/mol [2] |

| Water Solubility | 0.0484 mg/mL (Predicted)[1] | Data not available |

| Melting Point | Data not available | Data not available |

| pKa (Strongest Acidic) | 3.62 (Predicted)[1] | Data not available |

| pKa (Strongest Basic) | 11.49 (Predicted)[1] | Data not available |

Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation

Fradafiban exerts its antiplatelet effect by inhibiting the GP IIb/IIIa receptor, an integrin found on the surface of platelets. This receptor plays a crucial role in the final step of platelet aggregation, making it a prime target for antithrombotic agents.

The Glycoprotein IIb/IIIa Signaling Pathway

The activation of platelets by agonists such as ADP, thrombin, or collagen triggers an "inside-out" signaling cascade that leads to a conformational change in the GP IIb/IIIa receptor. This change increases the receptor's affinity for its ligands, primarily fibrinogen and von Willebrand factor. Fibrinogen, being a dimeric molecule, can bridge adjacent platelets by binding to their activated GP IIb/IIIa receptors, leading to platelet aggregation and thrombus formation. Fradafiban competitively blocks the binding of fibrinogen to the activated GP IIb/IIIa receptor, thereby inhibiting platelet aggregation.

Caption: Fradafiban inhibits platelet aggregation by blocking the GP IIb/IIIa receptor.

Key Experimental Protocols

The in vitro efficacy of this compound is primarily assessed through platelet aggregation assays. Light Transmission Aggregometry (LTA) is the gold-standard method for this purpose.

Platelet Aggregation Assay Workflow using Light Transmission Aggregometry

The following diagram outlines the standard workflow for evaluating the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Caption: A stepwise workflow for assessing the antiplatelet activity of Fradafiban HCl.

Detailed Methodology for Platelet Aggregation Assay

-

Preparation of Platelet-Rich and Platelet-Poor Plasma:

-

Whole blood is collected from healthy, medication-free donors into tubes containing 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature.

-

Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.

-

-

Assay Procedure:

-

The platelet count in the PRP is adjusted if necessary.

-

PRP is pre-warmed to 37°C in the aggregometer cuvettes with constant stirring.

-

A baseline of 0% aggregation is established with PRP.

-

This compound at varying concentrations or a vehicle control is added to the PRP and incubated for a predetermined period.

-

A platelet agonist (e.g., ADP, collagen) is added to initiate aggregation.

-

The change in light transmission is recorded for several minutes.

-

-

Data Analysis:

-

The extent of aggregation is quantified as the maximum change in light transmission.

-

The percentage of inhibition by this compound is calculated by comparing the aggregation in the presence of the compound to that of the vehicle control.

-

Safety and Handling

This compound should be handled by trained personnel in a laboratory setting. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a potent and specific inhibitor of the GP IIb/IIIa receptor, a critical mediator of platelet aggregation. Its mechanism of action makes it a valuable tool for research into antithrombotic therapies. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of its antiplatelet efficacy. Further studies are warranted to fully elucidate its therapeutic potential.

References

Fradafiban Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fradafiban is a potent, nonpeptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor.[1][2] As a key player in the final common pathway of platelet aggregation, the GP IIb/IIIa receptor represents a critical target for antiplatelet therapies.[3][4] Fradafiban, a nonpeptide mimetic of the arginine-glycine-aspartic acid (RGD) recognition sequence, was developed to prevent thrombotic events by inhibiting this crucial interaction.[2][5] This technical guide provides an in-depth overview of the discovery, a representative synthesis, mechanism of action, and key experimental evaluation methods for Fradafiban hydrochloride.

Discovery and Development

Fradafiban (also known as BIBU-52) was identified as a high-affinity and selective antagonist for the human platelet GP IIb/IIIa complex.[2][5] The development of small synthetic molecules like Fradafiban marked a significant advancement over monoclonal antibodies and peptidic inhibitors, offering the potential for oral administration.[3][5] However, Fradafiban itself exhibits limited oral activity, likely due to its high polarity and poor absorption.[2][5] This led to the development of its orally active prodrug, Lefradafiban (BIBU-104), which involves esterification of the carboxyl group and acylation of the amidino group to create a less polar compound that is metabolically converted to the active Fradafiban in vivo.[2][5]

Synthesis of this compound

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not detailed in the provided search results, a plausible synthetic route can be constructed based on the synthesis of other non-peptide GP IIb/IIIa antagonists and general principles of organic synthesis. The core structure of Fradafiban consists of a biphenyl (B1667301) moiety connected to a substituted pyrrolidinone ring.

A potential synthetic approach would involve the coupling of a suitably functionalized biphenyl component with a protected pyrrolidinone derivative, followed by deprotection and salt formation.

References

- 1. Novel non-peptide fibrinogen receptor antagonists. 1. Synthesis and glycoprotein IIb-IIIa antagonistic activities of 1,3,4-trisubstituted 2-oxopiperazine derivatives incorporating side-chain functions of the RGDF peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. JP2003529563A - Beaupropion metabolites and methods of synthesis and use - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Non-peptide glycoprotein IIb/IIIa inhibitors. 17. Design and synthesis of orally active, long-acting non-peptide fibrinogen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Fradafiban Hydrochloride: A Deep Dive into its Structure-Activity Relationship and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fradafiban (B115555) hydrochloride is a non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. Investigated for its potential in treating conditions like angina, fradafiban and its orally active prodrug, lefradafiban, represent a significant area of research in the development of antiplatelet therapies. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of fradafiban, detailing its mechanism of action, the experimental protocols used to evaluate its efficacy, and the signaling pathways it modulates. All quantitative data are presented in structured tables for clear comparison, and key biological and experimental processes are visualized using diagrams.

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic events such as myocardial infarction and stroke. The GPIIb/IIIa receptor, an integrin found on the surface of platelets, plays a pivotal role in aggregation by binding to fibrinogen, which then cross-links adjacent platelets. Fradafiban hydrochloride was developed as a small molecule antagonist to competitively inhibit this interaction, thereby preventing platelet aggregation. A key challenge in its development was its limited oral bioavailability, which led to the creation of its prodrug, lefradafiban. Understanding the SAR of fradafiban is crucial for the rational design of more potent and bioavailable GPIIb/IIIa inhibitors.

Structure-Activity Relationship (SAR)

The core structure of fradafiban features a benzamidine (B55565) group and a carboxylic acid moiety, which are crucial for its biological activity. These functional groups are thought to mimic the guanidino and β-carboxy groups of the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, the natural ligand for the GPIIb/IIIa receptor.

Table 1: In Vitro and Ex Vivo Activity of Fradafiban

| Compound | Assay | Agonist | Parameter | Value |

| Fradafiban | Ex vivo Platelet Aggregation | ADP | IC50 (plasma concentration) | 54 ng/mL[1] |

| Fradafiban | Ex vivo Platelet Aggregation | Collagen (1 µg/mL) | % Inhibition (at 1 mg dose) | 70 ± 16%[1] |

Table 2: Dose-Dependent Fibrinogen Receptor Occupancy (FRO) of Lefradafiban

| Lefradafiban Dose (three times daily) | Median FRO (%) |

| 30 mg | 71% |

| 45 mg | 85% |

| 60 mg | 88% |

Mechanism of Action

Fradafiban exerts its antiplatelet effect by competitively binding to the GPIIb/IIIa receptor on the surface of platelets. In their resting state, GPIIb/IIIa receptors have a low affinity for fibrinogen. However, upon platelet activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, an "inside-out" signaling cascade is initiated. This leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen. Fradafiban binds to this activated form of the receptor, blocking the binding of fibrinogen and thereby preventing the formation of platelet aggregates.

Caption: GPIIb/IIIa Signaling Pathway and Fradafiban's Point of Intervention.

Experimental Protocols

The evaluation of fradafiban's antiplatelet activity involves several key in vitro and ex vivo assays.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This is a gold-standard method for assessing platelet function.

-

Principle: The aggregation of platelets in platelet-rich plasma (PRP) is measured by an increase in light transmission through the sample after the addition of a platelet agonist.

-

Methodology:

-

PRP Preparation: Whole blood is centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed and is used to set the 100% aggregation baseline.

-

Assay: PRP is placed in a cuvette with a stir bar and warmed to 37°C. A baseline light transmission is established.

-

The test compound (fradafiban) or vehicle is added and incubated for a specified time.

-

A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.

-

The change in light transmission is recorded over time. The maximum aggregation is determined and compared to the control to calculate the percentage of inhibition.

-

Caption: Workflow for Light Transmission Aggregometry (LTA).

Fibrinogen Receptor Occupancy (FRO) Assay

This assay quantifies the binding of the drug to the GPIIb/IIIa receptor.

-

Principle: Flow cytometry is used to measure the displacement of a fluorescently labeled antibody that specifically binds to the GPIIb/IIIa receptor by the test compound.

-

Methodology:

-

Whole blood is incubated with the test compound (lefradafiban).

-

A fluorescently labeled monoclonal antibody that recognizes the GPIIb/IIIa receptor is added.

-

The amount of bound antibody is quantified using a flow cytometer.

-

The percentage of receptor occupancy is calculated by comparing the fluorescence intensity of the treated sample to that of a control sample.

-

Synthesis Overview

The synthesis of this compound, while not extensively detailed in publicly available literature, would likely involve the coupling of a biphenyl (B1667301) core structure with appropriate side chains containing the critical benzamidine and carboxylic acid functionalities, followed by conversion to the hydrochloride salt. The synthesis of related non-peptide GPIIb/IIIa antagonists often involves multi-step sequences to construct the central scaffold and introduce the necessary pharmacophores.

Conclusion

This compound is a potent inhibitor of platelet aggregation that targets the GPIIb/IIIa receptor. Its structure-activity relationship is centered around the benzamidine and carboxylic acid groups, which mimic the RGD sequence of fibrinogen. While its clinical development was hampered by poor oral bioavailability, the development of its prodrug, lefradafiban, demonstrated a viable approach to overcome this limitation. The experimental protocols outlined in this guide are fundamental to the evaluation of GPIIb/IIIa antagonists and provide a framework for future research in this area. Further exploration of the SAR of fradafiban and its analogs could lead to the discovery of novel antiplatelet agents with improved pharmacokinetic and pharmacodynamic profiles.

References

Pharmacological Profile of Fradafiban Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fradafiban hydrochloride is a potent, nonpeptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, the final common pathway for platelet aggregation. As the active metabolite of the orally administered prodrug Lefradafiban, Fradafiban has been investigated for its utility in preventing thrombotic events. This technical guide provides a comprehensive overview of the pharmacological profile of Fradafiban, detailing its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties. The information is compiled from preclinical and clinical studies to serve as a resource for researchers and professionals in drug development.

Mechanism of Action

Fradafiban is a selective and reversible antagonist of the GP IIb/IIIa receptor (integrin αIIbβ3) on the surface of platelets.[1] The GP IIb/IIIa receptor plays a critical role in the final step of platelet aggregation by binding to fibrinogen and von Willebrand factor (vWF), which form bridges between adjacent platelets.[2]

Upon platelet activation by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, the GP IIb/IIIa receptor undergoes a conformational change, exposing its binding site for fibrinogen. Fradafiban, as a nonpeptide mimetic of the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, competitively inhibits the binding of fibrinogen to the activated GP IIb/IIIa receptor.[3] By blocking this interaction, Fradafiban effectively prevents platelet aggregation, regardless of the initial stimulus.

Signaling Pathway of GP IIb/IIIa Receptor

The following diagram illustrates the central role of the GP IIb/IIIa receptor in platelet aggregation and the inhibitory action of Fradafiban.

References

- 1. Pharmacodynamics and safety of lefradafiban, an oral platelet glycoprotein IIb/IIIa receptor antagonist, in patients with stable coronary artery disease undergoing elective angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

Preclinical Profile of Fradafiban Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fradafiban hydrochloride is a nonpeptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3. It represents a class of antiplatelet agents designed to prevent arterial thrombosis by inhibiting the final common pathway of platelet aggregation. This technical guide provides a comprehensive overview of the available preclinical data on Fradafiban and its orally active prodrug, Lefradafiban. The information presented herein encompasses its mechanism of action, in vitro and ex vivo efficacy, and key findings from clinical studies that shed light on its preclinical potential. While extensive preclinical data in animal models remains limited in publicly accessible literature, this guide synthesizes the available information to provide a thorough understanding for researchers and drug development professionals.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The GP IIb/IIIa receptor, upon activation, binds to fibrinogen, leading to the cross-linking of platelets and the formation of a thrombus. As a GP IIb/IIIa antagonist, Fradafiban competitively inhibits this binding, thereby preventing platelet aggregation induced by various agonists.[1][2] Investigated for the treatment of angina, Fradafiban and its prodrug Lefradafiban were developed to offer potent and reversible antiplatelet effects.[1][2][3]

Mechanism of Action

Fradafiban acts as a direct and reversible antagonist of the GP IIb/IIIa receptor. By binding to this receptor, it blocks the attachment of fibrinogen and other ligands, such as von Willebrand factor, which are essential for platelet cross-bridging and aggregation. This action effectively inhibits the final common step in platelet aggregation, regardless of the initial stimulus.

Signaling Pathway

The binding of agonists such as ADP, collagen, or thrombin to their respective receptors on the platelet surface initiates a cascade of intracellular signals. This signaling culminates in the conformational activation of the GP IIb/IIIa receptor, enabling it to bind fibrinogen with high affinity. Fradafiban intervenes at this crucial final step.

In Vitro and Ex Vivo Efficacy

The potency of Fradafiban has been demonstrated through its binding affinity and its ability to inhibit platelet aggregation in response to various agonists.

Binding Affinity

Fradafiban exhibits a high affinity for the human platelet GP IIb/IIIa complex.

| Parameter | Value | Species | Reference |

| Binding Affinity (Kd) | 148 nM | Human | [4] |

Inhibition of Platelet Aggregation

Studies in healthy human subjects have quantified the inhibitory effect of intravenously administered Fradafiban and orally administered Lefradafiban on platelet aggregation.

| Compound | Dose | Agonist | Inhibition | Time Point | Reference |

| Fradafiban (IV) | 5 mg | 20 µmol/L ADP | 100% | 27 minutes post-administration | [1] |

| Lefradafiban (Oral) | 50 mg | 20 µmol/L ADP | 59 ± 14% | 8 hours post-administration | [1] |

| Lefradafiban (Oral) | 100 mg | 20 µmol/L ADP | 90 ± 12% | 8 hours post-administration | [1] |

| Lefradafiban (Oral) | 150 mg | 20 µmol/L ADP | 99 ± 2% | 8 hours post-administration | [1] |

Receptor Occupancy

A study in patients with stable coronary artery disease demonstrated a dose-dependent increase in fibrinogen receptor occupancy (FRO) with oral administration of Lefradafiban.

| Lefradafiban Dose (tid) | Median FRO | Reference |

| 30 mg | 71% | [3] |

| 45 mg | 85% | [3] |

| 60 mg | 88% | [3] |

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in animal models such as rats, dogs, and monkeys are not extensively available in the public domain. Such studies are crucial for determining parameters like absorption, distribution, metabolism, and excretion (ADME), which are vital for predicting human pharmacokinetics and designing first-in-human clinical trials.

Preclinical Safety Pharmacology

Similarly, specific safety pharmacology studies for this compound are not readily found in published literature. Standard safety pharmacology assessments would typically evaluate the effects of the compound on the central nervous, cardiovascular, and respiratory systems to identify any potential off-target effects.

Experimental Protocols

While specific preclinical protocols for Fradafiban are not detailed in the available literature, standard methodologies for evaluating GP IIb/IIIa antagonists are well-established.

In Vitro Platelet Aggregation Assay

This assay is fundamental for determining the potency of antiplatelet agents.

Protocol:

-

Blood Collection: Whole blood is collected from healthy donors (human or animal) into tubes containing an anticoagulant (e.g., sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

-

Incubation: PRP is incubated with varying concentrations of this compound or a vehicle control for a specified period at 37°C.

-

Induction of Aggregation: A platelet agonist (e.g., ADP, collagen, thrombin) is added to the PRP to induce aggregation.

-

Measurement: Platelet aggregation is measured using a platelet aggregometer, which records the change in light transmittance through the PRP suspension as platelets aggregate.

-

Data Analysis: The percentage of aggregation inhibition is calculated for each concentration of Fradafiban, and an IC50 value (the concentration that inhibits 50% of the maximal aggregation) is determined.

Discussion and Future Directions

The available data indicates that Fradafiban is a potent antagonist of the GP IIb/IIIa receptor, with its prodrug Lefradafiban demonstrating effective oral activity in humans. The clear dose-dependent inhibition of platelet aggregation and receptor occupancy highlight its potential as an antiplatelet therapeutic.

However, the lack of publicly available, detailed preclinical data from in vivo animal models of thrombosis, as well as comprehensive pharmacokinetic and safety pharmacology profiles in relevant species, represents a significant gap in the overall understanding of Fradafiban's preclinical characteristics. For a complete assessment of its therapeutic potential and safety profile, such data would be indispensable.

Future research, should it be pursued, would need to focus on these areas to fully characterize the preclinical profile of this compound. This would include efficacy studies in models of arterial and venous thrombosis, and thorough ADME and safety evaluations in multiple animal species.

Conclusion

This compound is a well-characterized GP IIb/IIIa receptor antagonist in terms of its mechanism of action and in vitro/ex vivo effects in humans. The existing data confirms its potent antiplatelet activity. While a comprehensive preclinical data package is not fully available in the public domain, the information synthesized in this guide provides a solid foundation for understanding the core attributes of this compound for researchers and professionals in the field of drug development.

References

- 1. Pharmacodynamics and safety of lefradafiban, an oral platelet glycoprotein IIb/IIIa receptor antagonist, in patients with stable coronary artery disease undergoing elective angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety of glycoprotein IIb-IIIa inhibitors: A heart surgeon's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical trials with glycoprotein IIb/IIIa antagonists - No benefit without bleeding? - PubMed [pubmed.ncbi.nlm.nih.gov]

Fradafiban Hydrochloride vs. Other GPIIb/IIIa Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor antagonists represent a potent class of antiplatelet agents that inhibit the final common pathway of platelet aggregation. This technical guide provides an in-depth comparison of Fradafiban hydrochloride, a nonpeptide antagonist, with other key GPIIb/IIIa inhibitors. The document details their mechanisms of action, chemical properties, and preclinical and clinical data. Particular attention is given to the divergent outcomes of intravenous versus oral GPIIb/IIIa inhibitors in clinical trials. This guide is intended to be a comprehensive resource for researchers and professionals involved in the discovery and development of novel antithrombotic therapies.

Introduction to GPIIb/IIIa Receptor and its Antagonists

The GPIIb/IIIa receptor (also known as integrin αIIbβ3) is a heterodimeric protein expressed on the surface of platelets.[1] Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind with high affinity to ligands such as fibrinogen and von Willebrand factor (vWF).[1] This binding crosslinks adjacent platelets, leading to the formation of a platelet plug, a critical event in both hemostasis and thrombosis.

GPIIb/IIIa inhibitors competitively block the binding of fibrinogen and vWF to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation.[2] This class of drugs includes monoclonal antibodies, small peptides, and non-peptide mimetics. While intravenous GPIIb/IIIa inhibitors have established a role in the management of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI), the development of oral formulations has been met with significant challenges.[3][4]

Comparative Analysis of GPIIb/IIIa Inhibitors

This section provides a detailed comparison of this compound with other notable GPIIb/IIIa inhibitors.

Chemical and Pharmacological Properties

The inhibitors discussed vary significantly in their chemical structure, which in turn influences their pharmacokinetic and pharmacodynamic properties.

| Inhibitor | Class | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Binding Affinity (Kd/KD) | IC50 (Platelet Aggregation) |

| Fradafiban | Non-peptide |  | C₂₀H₂₁N₃O₄ | 367.4 | 148 nM[5] | Not explicitly found, but potent inhibition demonstrated[6][7] |

| Tirofiban | Non-peptide |  | C₂₂H₃₆N₂O₅S | 440.6 | ~15 nM (dissociation constant)[8] | ~37 nmol/L[6] |

| Eptifibatide | Cyclic Heptapeptide |  | C₃₅H₄₉N₁₁O₉S₂ | 831.97 | 120 nM (dissociation constant)[9] | 0.11-0.22 µg/ml (ADP-induced)[10] |

| Abciximab | Monoclonal Antibody Fragment | Not applicable | Not applicable | ~47,600 | ~6.2-9.8 nM[11] | 1.25-2.3 µg/ml (ADP-induced)[10] |

Mechanism of Action

While all GPIIb/IIIa inhibitors target the same receptor, their binding mechanisms differ.

-

Fradafiban, Tirofiban, and Eptifibatide are competitive inhibitors that mimic the Arginine-Glycine-Aspartic acid (RGD) sequence found in natural ligands like fibrinogen.[5][8] They bind to the receptor's ligand-binding pocket, directly competing with fibrinogen and vWF.

-

Abciximab , being a large monoclonal antibody fragment, binds non-competitively to the GPIIb/IIIa receptor and also to the αvβ3 (vitronectin) receptor.[7][12] Its mechanism is thought to involve steric hindrance, preventing ligand access to the binding site.[7]

Signaling Pathways

The GPIIb/IIIa receptor is central to a complex signaling network within platelets. Its activation is a result of "inside-out" signaling, while ligand binding triggers "outside-in" signaling, leading to further platelet activation and thrombus stabilization.

Experimental Protocols

Light Transmission Aggregometry (LTA)

LTA is a widely used method to assess platelet function by measuring the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate.[13]

Methodology:

-

Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[13]

-

PRP Preparation: Centrifuge the blood sample at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[13] Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes).

-

Assay Setup:

-

Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

-

Place a cuvette with PRP to set the 0% aggregation baseline.

-

Add a stir bar to a fresh cuvette containing PRP and incubate at 37°C for at least 2 minutes.

-

-

Agonist Addition: Add a platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide [TRAP]) to the PRP sample.[11]

-

Data Acquisition: Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation is determined from the curve.

-

Inhibitor Testing: To evaluate the effect of a GPIIb/IIIa inhibitor, pre-incubate the PRP with the inhibitor for a specified time before adding the agonist.

Flow Cytometry for GPIIb/IIIa Receptor Occupancy

Flow cytometry can be used to quantify the binding of GPIIb/IIIa inhibitors to their receptors on the platelet surface.

Methodology:

-

Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., citrate or heparin, depending on the inhibitor being studied).

-

Sample Preparation:

-

Dilute whole blood with a suitable buffer (e.g., PBS).

-

Add a fluorescently labeled antibody that recognizes the activated GPIIb/IIIa receptor (e.g., PAC-1) or a labeled version of the inhibitor itself.[9]

-

For receptor occupancy, a labeled antibody that competes with the inhibitor for the same binding site can be used.

-

-

Staining: Incubate the samples with the fluorescent antibodies/ligands for a specified time at room temperature, protected from light.

-

Fixation (Optional): Fix the cells with a fixative solution (e.g., paraformaldehyde).

-

Data Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics.

-

Data Analysis: Determine the mean fluorescence intensity (MFI) of the platelet population. A decrease in MFI in the presence of the inhibitor indicates receptor blockade.

Clinical Trial Data

Fradafiban and Lefradafiban

Fradafiban has been studied in preclinical and early-phase human trials.[6][7] Its orally active prodrug, Lefradafiban, has undergone Phase II clinical development.

Lefradafiban Phase II Study (Stable Angina Patients undergoing PTCA): [5][14]

| Lefradafiban Dose (t.i.d.) | Median Fibrinogen Receptor Occupancy (FRO) | Incidence of Minor/Insignificant Bleeding |

| Placebo | - | 9% |

| 30 mg | 71% | 44% |

| 45 mg | 85% | 44% |

| 60 mg | 88% | 71% |

These results show a dose-dependent increase in receptor occupancy and a corresponding increase in bleeding events.[5][14]

Oral GPIIb/IIIa Inhibitors: A Challenging Clinical History

Despite the success of intravenous GPIIb/IIIa inhibitors, large-scale Phase III trials of several oral agents were terminated due to a lack of efficacy and, more concerningly, an increase in mortality and bleeding events.[4][15]

Summary of Major Oral GPIIb/IIIa Inhibitor Trials: [4][15]

| Trial | Drug | Patient Population | Outcome |

| OPUS-TIMI 16 | Orbofiban | Unstable Coronary Syndromes | Increased mortality |

| SYMPHONY | Sibrafiban | Acute Coronary Syndromes | No benefit, increased bleeding |

| EXCITE | Xemilofiban | Post-PCI | No significant benefit |

| BRAVO | Lotrafiban | Acute Coronary Syndromes | Increased mortality, trial stopped early |

The failure of these oral agents has been attributed to several factors, including:

-

Variable Platelet Inhibition: Difficulty in achieving and maintaining a consistent and optimal level of platelet inhibition with oral dosing.[3]

-

Pro-thrombotic Effects: Some studies suggest that at sub-therapeutic concentrations, these inhibitors may paradoxically activate platelets.

-

Narrow Therapeutic Window: The dose required for efficacy is very close to the dose that causes significant bleeding.[15]

Conclusion

This compound is a potent non-peptide GPIIb/IIIa inhibitor that demonstrates effective platelet aggregation inhibition in preclinical and early clinical studies. However, the broader landscape of oral GPIIb/IIIa inhibitors is marked by the failure of multiple candidates in late-stage clinical trials. The challenges of achieving a safe and effective therapeutic window with oral administration remain a significant hurdle. Future research in this area will need to address the complex pharmacokinetics and pharmacodynamics of this drug class to overcome the limitations observed to date. The established intravenous GPIIb/IIIa inhibitors, such as Tirofiban, Eptifibatide, and Abciximab, continue to play an important role in the acute management of thrombotic cardiovascular diseases.

References

- 1. Our Clinical Study Results: Medicines | Sanofi [sanofi.com]

- 2. ahajournals.org [ahajournals.org]

- 3. clinicalcardiology.org [clinicalcardiology.org]

- 4. The failure of orally administered glycoprotein IIb/IIIa inhibitors to prevent recurrent cardiac events - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacodynamics and safety of lefradafiban, an oral platelet glycoprotein IIb/IIIa receptor antagonist, in patients with stable coronary artery disease undergoing elective angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. A whole blood assay of inhibition of platelet aggregation by glycoprotein IIb/IIIa antagonists: comparison with other aggregation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 13. Pharmacodynamics and safety of lefradafiban, an oral platelet glycoprotein IIb/IIIa receptor antagonist, in patients with stable coronary artery disease undergoing elective angioplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oral platelet glycoprotein IIb/IIIa receptor inhibitors—part II - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of roxifiban on platelet aggregation and major receptor expression in patients with coronary artery disease for the Roxifiban Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]

Lefradafiban as a Prodrug of Fradafiban Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lefradafiban is an orally bioavailable prodrug of Fradafiban, a potent nonpeptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. Fradafiban itself exhibits poor oral absorption due to its high polarity. Lefradafiban was designed to overcome this limitation by masking the polar functional groups of Fradafiban, thereby enhancing its absorption from the gastrointestinal tract. Following oral administration, Lefradafiban is metabolically converted to the active compound, Fradafiban, which then exerts its antiplatelet effect by blocking the final common pathway of platelet aggregation. This technical guide provides an in-depth overview of Lefradafiban and Fradafiban, including their mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for their study. Although the clinical development of Lefradafiban for unstable angina was discontinued (B1498344) due to a lack of efficacy, the principles of its design and action remain relevant to the field of prodrug development for improving the oral bioavailability of polar drug molecules.[1][2][3]

Introduction

Platelet aggregation is a critical process in the pathophysiology of acute coronary syndromes. The glycoprotein IIb/IIIa receptor, an integrin found on the surface of platelets, plays a central role in this process by mediating the binding of fibrinogen, which leads to the formation of platelet aggregates.[4][5] Consequently, GPIIb/IIIa receptor antagonists are a class of potent antiplatelet agents.[4][5][6]

Fradafiban is a highly selective and potent synthetic antagonist of the GPIIb/IIIa receptor.[2][7] However, its clinical utility as an oral agent is limited by its high polarity, which results in poor absorption from the gastrointestinal tract.[2] To address this, Lefradafiban was developed as a prodrug of Fradafiban.[1][2][3] By esterifying the carboxyl group and acylating the amidino group of Fradafiban, its polarity was reduced, leading to improved oral absorption.[2] Once absorbed, Lefradafiban is converted in vivo by esterases to the active moiety, Fradafiban.[2]

This guide details the relationship between Lefradafiban and Fradafiban hydrochloride, presenting key quantitative data, experimental methodologies, and relevant biological pathways.

Mechanism of Action

The mechanism of action involves a two-step process: the in vivo conversion of the prodrug Lefradafiban to the active drug Fradafiban, followed by the inhibition of the GPIIb/IIIa receptor by Fradafiban.

Prodrug Conversion

Lefradafiban is designed to be pharmacologically inactive. Its conversion to the active form, Fradafiban, is catalyzed by endogenous esterases in the body. This enzymatic cleavage unmasks the carboxylic acid and amidino groups, which are crucial for binding to the GPIIb/IIIa receptor.[2]

Caption: Metabolic conversion of Lefradafiban to Fradafiban.

GPIIb/IIIa Receptor Inhibition

Fradafiban acts as a competitive antagonist at the GPIIb/IIIa receptor on the surface of platelets. This receptor, when activated, binds to fibrinogen, leading to the cross-linking of platelets and the formation of a thrombus. By binding to the GPIIb/IIIa receptor, Fradafiban prevents the binding of fibrinogen, thereby inhibiting platelet aggregation, the final common pathway of this process.[1][3][4]

Caption: Fradafiban's inhibition of fibrinogen binding to the GPIIb/IIIa receptor.

Quantitative Data

Clinical studies have provided quantitative data on the pharmacodynamics of Lefradafiban and Fradafiban.

Inhibition of Platelet Aggregation

The oral administration of Lefradafiban results in a dose-dependent inhibition of ADP-induced platelet aggregation.

| Lefradafiban Dose (Single Oral) | Mean Inhibition of ADP-induced Aggregation (at 8 hours) |

| 50 mg | 59 ± 14%[2] |

| 100 mg | 90 ± 12%[2] |

| 150 mg | 99 ± 2%[2] |

Data presented as mean ± SD.

Multiple oral doses of Lefradafiban demonstrated sustained platelet inhibition.

| Lefradafiban Dose (TID for 7 days) | Mean Inhibition of ADP-induced Aggregation (trough levels) |

| 25 mg | ≥31 ± 9.6%[2] |

| 50 mg | 53 ± 12%[2] |

| 75 mg | 88 ± 6.6%[2] |

Data presented as mean ± SD.

Fibrinogen Receptor Occupancy (FRO)

The administration of Lefradafiban leads to a dose-dependent increase in the occupancy of fibrinogen receptors on platelets by Fradafiban.

| Lefradafiban Dose (TID for 48 hours) | Median Fibrinogen Receptor Occupancy (FRO) |

| 30 mg | 71%[8] |

| 45 mg | 85%[8] |

| 60 mg | 88%[8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize Lefradafiban and Fradafiban.

Synthesis of Lefradafiban

A detailed, step-by-step synthesis protocol for Lefradafiban is not publicly available in the reviewed literature. However, based on the known chemical transformation from Fradafiban to Lefradafiban, a general synthetic strategy can be outlined. This involves the esterification of the carboxylic acid group and the acylation of the amidine group of Fradafiban.

General Synthetic Workflow:

Caption: General synthetic workflow for Lefradafiban from Fradafiban.

Note: This is a generalized representation. Actual synthesis would require specific reagents, solvents, and reaction conditions.

Ex Vivo Platelet Aggregation Assay (Light Transmission Aggregometry)

This method measures the aggregation of platelets in platelet-rich plasma (PRP) by detecting changes in light transmission.

Protocol:

-

Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

PRP and PPP Preparation:

-

Platelet-Rich Plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The supernatant is the PRP.

-

Platelet-Poor Plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). The supernatant is the PPP.

-

-

Aggregation Measurement:

-

A sample of PRP is placed in a cuvette in an aggregometer and warmed to 37°C.

-

The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

-

A platelet agonist, such as Adenosine Diphosphate (ADP), is added to the PRP to induce aggregation.

-

As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time to generate an aggregation curve.

-

The maximum percentage of aggregation is determined.

-

Fibrinogen Receptor Occupancy (FRO) Assay (Flow Cytometry)

This assay quantifies the percentage of GPIIb/IIIa receptors on platelets that are occupied by an antagonist like Fradafiban.

Protocol:

-

Sample Preparation: Whole blood samples are collected from subjects.

-

Antibody Staining:

-

A fluorescently labeled monoclonal antibody that specifically binds to the unoccupied GPIIb/IIIa receptor is added to the blood sample.

-

A second fluorescently labeled antibody that binds to a different epitope on the GPIIb/IIIa complex, irrespective of its occupancy state, can be used to determine the total number of receptors.

-

-

Flow Cytometry Analysis:

-

The stained samples are analyzed using a flow cytometer.

-

Platelets are identified based on their forward and side scatter characteristics.

-

The fluorescence intensity of the platelet population for each antibody is measured.

-

-

Calculation of FRO:

-

The percentage of receptor occupancy is calculated based on the reduction in binding of the occupancy-specific antibody in the presence of the drug, relative to the total number of receptors.

-

Quantification of Fradafiban in Plasma (HPLC)

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a sensitive method for quantifying Fradafiban in plasma samples.

Protocol:

-

Sample Collection and Preparation:

-

Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.

-

Plasma proteins are precipitated by adding a solvent like methanol or acetonitrile (B52724).

-

The sample is centrifuged, and the supernatant containing the drug is collected.

-

-

HPLC Analysis:

-

An aliquot of the supernatant is injected into an HPLC system.

-

The separation is performed on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and a buffer).

-

Fradafiban is detected using a fluorescence detector set at appropriate excitation and emission wavelengths.

-

-

Quantification:

-

The concentration of Fradafiban in the sample is determined by comparing its peak area to a standard curve generated with known concentrations of the drug.

-

Conclusion

Lefradafiban serves as a classic example of a prodrug strategy employed to enhance the oral bioavailability of a potent but poorly absorbed parent drug, Fradafiban. By reversibly modifying the polar functional groups responsible for poor absorption, Lefradafiban facilitates the oral delivery of the active GPIIb/IIIa antagonist. Although its clinical development was halted, the data and methodologies associated with Lefradafiban and Fradafiban provide valuable insights for researchers in the fields of drug design, pharmacology, and analytical chemistry. The experimental protocols detailed in this guide offer a framework for the preclinical and clinical evaluation of similar antiplatelet agents and other prodrug candidates.

References

- 1. Orally active GPIIb/IIIa antagonists: synthesis and biological activities of masked amidines as prodrugs of 2-[(3S)-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of an orally active GPIIb/IIIa antagonist based on a phenylpiperazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of a series of indole glycoprotein IIb/IIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-peptide glycoprotein IIb/IIIa inhibitors. 17. Design and synthesis of orally active, long-acting non-peptide fibrinogen receptor antagonists. | Semantic Scholar [semanticscholar.org]

- 5. WO2013169348A1 - Process for making cgrp receptor antagonists - Google Patents [patents.google.com]

- 6. Ester synthesis by esterification [organic-chemistry.org]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. ahajournals.org [ahajournals.org]

Fradafiban Hydrochloride: An In-depth Technical Guide for Thrombosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fradafiban hydrochloride is a potent, nonpeptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2] This receptor plays a crucial role in the final common pathway of platelet aggregation, making it a key target for anti-thrombotic therapies.[3][4] Fradafiban, the active moiety, is derived from its orally active prodrug, Lefradafiban.[1] Activation of the GPIIb/IIIa receptor on the platelet surface is a critical step in the pathophysiology of thrombosis, which can lead to serious cardiovascular events such as myocardial infarction and stroke.[2][4] This technical guide provides a comprehensive overview of this compound for researchers and professionals involved in the development of novel anti-thrombotic agents.

Mechanism of Action

Fradafiban exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen and other ligands to the activated GPIIb/IIIa receptor on the surface of platelets.[2][3] The GPIIb/IIIa receptor is an integrin that, upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), undergoes a conformational change, enabling it to bind fibrinogen.[5] Fibrinogen then acts as a bridge between adjacent platelets, leading to platelet aggregation and thrombus formation.[3] Fradafiban, by blocking this interaction, effectively inhibits platelet aggregation regardless of the initial activating stimulus.[1][3] The chemical structure of Fradafiban mimics the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen and other ligands, allowing it to bind to the receptor's active site.[1]

Mechanism of action of this compound.

Quantitative Data

The following tables summarize the available quantitative data for Fradafiban and its prodrug, Lefradafiban.

Table 1: In Vitro Efficacy of Fradafiban

| Parameter | Agonist | Value | Species | Reference |

| IC50 | ADP (20 µmol/L) | ~54 ng/mL | Human | [1] |

| Binding Affinity (Kd) | Activated GPIIb/IIIa | Data Not Available | - | - |

Table 2: Pharmacodynamics of Intravenous Fradafiban in Healthy Males

| Dose | Agonist | Maximum Inhibition (%) | Time to Max Inhibition | Reference |

| 5 mg (30 min infusion) | ADP (20 µmol/L) | 100 | 27 minutes | [1] |

| 5 mg (30 min infusion) | Collagen (1.0 µg/mL) | 100 | - | [1] |

| 15 mg (30 min infusion) | Collagen (10 µg/mL) | 97 ± 3 | - | [1] |

Table 3: Pharmacodynamics of Oral Lefradafiban (Prodrug) in Healthy Males

| Dose (single oral) | Agonist | Inhibition at 8 hours (%) | Reference |

| 50 mg | ADP (20 µmol/L) | 59 ± 14 | [1] |

| 100 mg | ADP (20 µmol/L) | 90 ± 12 | [1] |

| 150 mg | ADP (20 µmol/L) | 99 ± 2 | [1] |

Table 4: Clinical Pharmacodynamics of Lefradafiban in Patients with Stable Coronary Artery Disease

| Lefradafiban Dose (tid for 48h) | Median Fibrinogen Receptor Occupancy (FRO) (%) | Incidence of Minor/Insignificant Bleeding (%) | Placebo Bleeding Incidence (%) | Reference |

| 30 mg | 71 | 44 | 9 | |

| 45 mg | 85 | 44 | 9 | |

| 60 mg | 88 | 71 | 9 |

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol is based on the light transmission aggregometry (LTA) method.

Objective: To assess the inhibitory effect of Fradafiban on platelet aggregation induced by agonists such as ADP and collagen.

Materials:

-

This compound

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Agonists: Adenosine diphosphate (B83284) (ADP) and Collagen

-

Aggregometer

-

Saline solution

Procedure:

-

PRP and PPP Preparation:

-

Draw whole blood into tubes containing an anticoagulant (e.g., 3.8% trisodium (B8492382) citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.

-

-

Assay:

-

Adjust the platelet count in the PRP if necessary.

-

Pre-warm the PRP samples to 37°C.

-

Add a specific concentration of Fradafiban or vehicle control to the PRP and incubate for a predetermined time.

-

Place the PRP sample in the aggregometer and establish a baseline reading.

-

Add the agonist (e.g., ADP to a final concentration of 20 µmol/L or collagen to a final concentration of 1-10 µg/mL) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5 minutes).

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of Fradafiban to the vehicle control.

-

Workflow for in vitro platelet aggregation assay.

Flow Cytometry Analysis of Platelet Activation

Objective: To quantify the expression of platelet activation markers in the presence of Fradafiban.

Materials:

-

Whole blood

-

This compound

-

Platelet agonists (e.g., ADP, collagen)

-

Fluorescently labeled antibodies against platelet activation markers (e.g., P-selectin (CD62P), activated GPIIb/IIIa (PAC-1))

-

Flow cytometer

Procedure:

-

Sample Preparation:

-

Collect whole blood into tubes containing an anticoagulant.

-

Aliquot whole blood into separate tubes.

-

-

Treatment and Staining:

-

Add Fradafiban or vehicle control to the blood samples and incubate.

-

Add a platelet agonist to stimulate activation.

-

Add fluorescently labeled antibodies to the samples and incubate in the dark.

-

-

Fixation and Analysis:

-

Fix the samples with a fixative solution (e.g., paraformaldehyde).

-

Acquire data on the flow cytometer.

-

Gate the platelet population based on forward and side scatter characteristics.

-

Analyze the percentage of platelets expressing the activation markers.

-

Workflow for flow cytometry analysis.

In Vivo Ferric Chloride-Induced Thrombosis Model (Rat)

Objective: To evaluate the antithrombotic efficacy of Fradafiban in an in vivo model of arterial thrombosis.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Ferric chloride (FeCl3) solution

-

Anesthetic

-

Surgical instruments

-

Doppler flow probe

Procedure:

-

Animal Preparation:

-

Anesthetize the rat.

-

Surgically expose the carotid artery.

-

-

Drug Administration:

-

Administer Fradafiban or vehicle control intravenously or orally at predetermined doses and times before thrombus induction.

-

-

Thrombus Induction:

-

Place a filter paper saturated with FeCl3 solution (e.g., 20-50%) on the exposed carotid artery for a specific duration (e.g., 10 minutes).

-

-

Monitoring:

-

Monitor blood flow in the carotid artery using a Doppler flow probe.

-

Record the time to vessel occlusion.

-

-

Data Analysis:

-

Compare the time to occlusion in the Fradafiban-treated group to the control group. A significant prolongation of occlusion time indicates antithrombotic efficacy.

-

Workflow for ferric chloride-induced thrombosis model.

Conclusion

This compound is a potent inhibitor of platelet aggregation with a well-defined mechanism of action targeting the GPIIb/IIIa receptor. The provided data from in vitro and clinical studies with its prodrug, Lefradafiban, demonstrate its potential as an anti-thrombotic agent. The detailed experimental protocols in this guide offer a framework for researchers to further investigate the efficacy and pharmacological profile of Fradafiban in various preclinical and clinical settings. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its therapeutic potential in the prevention and treatment of thrombotic diseases.

References

- 1. Pharmacodynamics and safety of lefradafiban, an oral platelet glycoprotein IIb/IIIa receptor antagonist, in patients with stable coronary artery disease undergoing elective angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics and safety of lefradafiban, an oral platelet glycoprotein IIb/IIIa receptor antagonist, in patients with stable coronary artery disease undergoing elective angioplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Platelet glycoprotein IIb/IIIa inhibitors in acute coronary syndromes: a meta-analysis of all major randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of low molecular weight GP IIb/IIIa antagonists that bind preferentially to activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Binding Characteristics of Fradafiban Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of Fradafiban hydrochloride, a potent nonpeptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the associated signaling pathways to offer a comprehensive understanding of Fradafiban's mechanism of action.

Core Data Summary: Binding Affinity of Fradafiban

This compound exhibits a high affinity for the human platelet GP IIb/IIIa complex. The dissociation constant (Kd), a measure of the binding affinity, has been determined through radioligand binding assays. Lower Kd values are indicative of a stronger binding affinity.

| Compound | Target | Assay Type | Quantitative Metric | Value | Reference |

| Fradafiban | Human Platelet Glycoprotein IIb/IIIa Complex | ³H-Fradafiban Binding Assay | Kd | 148 nmol/L | [1] |

Mechanism of Action

Fradafiban acts as a modulator of the integrin subunits αIIb and β3, which constitute the GP IIb/IIIa receptor.[2] This receptor is the final common pathway for platelet aggregation.[2][3][4][5] By binding to this receptor, this compound competitively inhibits the binding of endogenous ligands like fibrinogen and von Willebrand factor, thereby preventing the cross-linking of platelets and subsequent thrombus formation.[2][3][6]

Experimental Protocols

The determination of Fradafiban's binding affinity relies on precise experimental methodologies. The following protocol is a synthesized representation of a typical radioligand binding assay that could be employed.

³H-Fradafiban Binding Assay to Platelets

Objective: To quantify the binding affinity (Kd) of Fradafiban to the human platelet GP IIb/IIIa receptor.

Materials:

-

³H-Fradafiban (radiolabeled Fradafiban)

-

Human blood anticoagulated with trisodium (B8492382) citrate (B86180)

-

Platelet-rich plasma (PRP)

-

Scintillation counter

-

Glass fiber filters

-

Buffer solutions

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, consenting donors into tubes containing trisodium citrate as an anticoagulant.

-

Centrifuge the blood at a low speed (e.g., 170 x g) for 10 minutes to separate the PRP from red and white blood cells.[1]

-

Carefully collect the supernatant PRP.

-

-

Binding Assay:

-

In assay tubes, incubate varying concentrations of ³H-Fradafiban with a constant amount of PRP.

-

To determine non-specific binding, include a parallel set of tubes containing a high concentration of unlabeled Fradafiban to saturate the specific binding sites.

-